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molecular formula C11H12N2O3 B8422617 N-(5-nitro-indan-2-yl)-acetamide

N-(5-nitro-indan-2-yl)-acetamide

Cat. No. B8422617
M. Wt: 220.22 g/mol
InChI Key: WCXIWGHRTWTVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04192888

Procedure details

N-Acetyl-5-nitro-2-indanamine, 1.5 g. (0.007 mole) as prepared in Example 9 was refluxed in 10% hydrochloric acid for 3 hours. The mixture was evaporated and the crystalline residue recrystallized from methanol-ether to yield 5-nitro-2-indanamine hydrochloride, dec.>280° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:14]([O-:16])=[O:15])[CH:11]=2)[CH2:6]1)(=O)C.[ClH:17]>>[ClH:17].[N+:14]([C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH2:6][CH:5]([NH2:4])[CH2:13]2)([O-:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1CC2=CC=C(C=C2C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(0.007 mole) as prepared in Example 9
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the crystalline residue recrystallized from methanol-ether

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C=1C=C2CC(CC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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